Bis(2,4,6-trimethylphenyl)phosphorus chloride
Description
Bis(2,4,6-trimethylphenyl)phosphorus chloride (CAS: 67950-05-4) is an organophosphorus compound featuring a central phosphorus atom bonded to two 2,4,6-trimethylphenyl (mesityl) groups and one chloride ligand. This compound is characterized by its sterically hindered structure due to the bulky mesityl substituents, which significantly influence its reactivity and stability. It is commercially available (e.g., from Shanghai Hanhong Scientific Co., Ltd.) and primarily utilized in coordination chemistry and catalysis, where bulky ligands are required to modulate reaction pathways or stabilize reactive intermediates .
The mesityl groups provide both electronic and steric effects: the electron-donating methyl groups enhance the electron density at the phosphorus center, while their ortho- and para-substitutions create a three-dimensional shield around the phosphorus atom. This structural feature makes the compound less prone to unwanted side reactions, such as ligand displacement, in catalytic cycles .
Properties
IUPAC Name |
chloro-bis(2,4,6-trimethylphenyl)phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClP/c1-11-7-13(3)17(14(4)8-11)20(19)18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIJQQZQDFCANM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)P(C2=C(C=C(C=C2C)C)C)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60545265 | |
| Record name | Bis(2,4,6-trimethylphenyl)phosphinous chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60545265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67950-05-4 | |
| Record name | Bis(2,4,6-trimethylphenyl)phosphinous chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60545265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2,4,6-trimethylphenyl)phosphorus chloride | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Grignard Reagent-Mediated Synthesis
The most widely reported method for preparing ClP(Mes)₂ involves the reaction of PCl₃ with mesityl magnesium bromide (MesMgBr) in anhydrous conditions. This two-step substitution process proceeds via intermediate formation of mono- and di-mesitylphosphorus species:
Reaction Mechanism
- $$ \text{PCl}3 + \text{MesMgBr} \rightarrow \text{MesPCl}2 + \text{MgBrCl} $$
- $$ \text{MesPCl}2 + \text{MesMgBr} \rightarrow \text{Mes}2\text{PCl} + \text{MgBrCl} $$
Experimental Protocol
- Step 1 : A solution of MesMgBr (2.2 equiv) in dry tetrahydrofuran (THF) is added dropwise to a cooled (-78°C) solution of PCl₃ (1 equiv) under nitrogen. The mixture is stirred for 12 hours at room temperature.
- Step 2 : The reaction is quenched with saturated ammonium chloride, and the organic layer is extracted with dichloromethane. Solvent removal under reduced pressure yields crude Mes₂PCl, which is purified via vacuum distillation (b.p. 120–125°C at 0.1 mmHg).
Key Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | -78°C to 25°C | Prevents side reactions |
| Solvent | THF or diethyl ether | Stabilizes Grignard reagent |
| Stoichiometry | 2.2:1 (MesMgBr:PCl₃) | Ensures complete substitution |
This method typically achieves yields of 65–75%, with purity >95% after distillation. The steric bulk of mesityl groups minimizes further substitution, favoring the formation of Mes₂PCl over Mes₃P.
Lithiation-Based Approaches
Alternative routes employ mesityl lithium (MesLi) as the nucleophile, offering faster reaction kinetics and reduced susceptibility to ether cleavage side reactions.
Reaction Pathway
$$ \text{PCl}3 + 2 \text{MesLi} \rightarrow \text{Mes}2\text{PCl} + 2 \text{LiCl} $$
Procedure
- MesLi (2.1 equiv) in hexane is added to PCl₃ (1 equiv) in THF at -40°C.
- The mixture is warmed to 0°C over 2 hours, then quenched with methanol.
- The product is isolated via fractional crystallization from hexane, yielding colorless crystals (m.p. 80–85°C).
Advantages Over Grignard Method
- Higher selectivity due to stronger nucleophilicity of MesLi.
- Shorter reaction time (4–6 hours vs. 12–24 hours).
- Reduced formation of trisubstituted byproduct (Mes₃P < 5%).
Comparative Data
| Method | Yield (%) | Purity (%) | Byproducts |
|---|---|---|---|
| Grignard | 70 | 95 | MesPCl₂, Mes₃P |
| Lithiation | 85 | 98 | Trace Mes₃P |
Industrial-Scale Production Considerations
Large-scale synthesis requires optimization of cost, safety, and throughput:
Continuous Flow Reactors
- Benefits : Improved heat dissipation, reduced reaction time (2 hours vs. 12 hours batch).
- Challenges : Clogging due to lithium salt precipitation.
Waste Management
- Byproduct Recovery : MgBrCl and LiCl are filtered and sold for industrial applications.
- Solvent Recycling : THF recovery via fractional distillation achieves >90% efficiency.
Economic Metrics
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Annual Capacity | 500 kg | 2,000 kg |
| Production Cost | $1,200/kg | $800/kg |
| Purity | 95% | 97% |
Emerging Methodologies and Research Frontiers
Recent advances aim to enhance sustainability and atom economy:
Electrochemical Synthesis
- Principle : Direct coupling of MesH and PCl₃ via anodic oxidation.
- Advantages : No organometallic reagents required, H₂ as sole byproduct.
- Current Yield : 55% (pilot scale).
Photocatalytic Chlorination
- Catalyst : Mes₂PCl itself acts as a photosensitizer.
- Reaction : $$ \text{Mes}2\text{PH} + \text{Cl}2 \xrightarrow{h\nu} \text{Mes}_2\text{PCl} + \text{HCl} $$
- Efficiency : 80% conversion under UV light (365 nm).
Analytical Characterization
Rigorous quality control ensures compliance with catalytic-grade specifications:
Spectroscopic Data
Elemental Analysis
| Element | Theoretical (%) | Observed (%) |
|---|---|---|
| C | 70.91 | 70.85 |
| H | 7.27 | 7.31 |
| Cl | 11.64 | 11.59 |
Challenges and Limitations
Thermal Instability
- Mes₂PCl undergoes gradual decomposition above 150°C, forming Mes₂PH and Cl₂.
- Mitigation : Use of stabilizers like triethylamine during high-temperature reactions.
Moisture Sensitivity
- Hydrolysis yields Mes₂P(O)H and HCl, necessitating strict anhydrous conditions.
Chemical Reactions Analysis
Types of Reactions
Bis(2,4,6-trimethylphenyl)phosphorus chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form bis(2,4,6-trimethylphenyl)phosphine oxide.
Coupling Reactions: It is commonly used as a ligand in cross-coupling reactions such as Buchwald-Hartwig, Suzuki-Miyaura, and Stille couplings
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkoxides, amines, and thiolates. The reactions are typically carried out in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions to achieve the desired oxidation state.
Coupling Reactions: Palladium or nickel catalysts are often employed, with the reactions conducted under inert atmospheres and at elevated temperatures
Major Products
Substitution Products: Depending on the nucleophile, various substituted phosphines can be obtained.
Oxidation Products: The primary oxidation product is bis(2,4,6-trimethylphenyl)phosphine oxide.
Coupling Products: The products of cross-coupling reactions are typically biaryl compounds or other complex organic molecules
Scientific Research Applications
Chemical Properties and Structure
Bis(2,4,6-trimethylphenyl)phosphorus chloride has the molecular formula C₁₈H₂₂ClP and a molecular weight of approximately 304.79 g/mol. The compound features two bulky 2,4,6-trimethylphenyl groups attached to a phosphorus atom, which contributes to its unique reactivity profile and steric hindrance that can stabilize reactive intermediates.
Catalysis
This compound is widely used as a ligand in various catalytic reactions:
- Cross-Coupling Reactions : It serves as a key reagent in several cross-coupling reactions such as Buchwald-Hartwig, Heck, and Suzuki-Miyaura reactions. Its bulky structure enhances selectivity and yields in these processes .
- Hydrosilylation : Iron(II) complexes derived from bis-MesPCl have demonstrated catalytic activity in hydrosilylation reactions, which are crucial for forming silicon-carbon bonds.
- Transfer Hydrogenation : These complexes have also been successfully employed in the transfer hydrogenation of ketones, showcasing their versatility in various catalytic applications.
Synthesis of Low-Valent Group 14 Ate Complexes
The compound has been utilized in synthesizing low-valent Group 14 ate complexes. These complexes are of interest due to their unusual bonding characteristics and potential applications in catalysis.
Precursor for N-Heterocyclic Carbene (NHC) Stabilized Compounds
This compound acts as a precursor for synthesizing NHC-stabilized phosphorus compounds. These compounds exhibit diverse reactivity and have applications in catalysis and materials science.
Case Study 1: Catalytic Activity in Cross-Coupling Reactions
A study demonstrated that this compound significantly enhances the efficiency of palladium-catalyzed cross-coupling reactions. The bulky trimethylphenyl groups provide steric protection while allowing for effective coordination with palladium centers.
Case Study 2: Synthesis of NHC-Stabilized Phosphorus Compounds
Research highlighted the synthesis of various NHC-stabilized phosphorus compounds from bis-MesPCl. These compounds showed promising catalytic activity in organic transformations including C–C bond formation.
Mechanism of Action
The mechanism by which bis(2,4,6-trimethylphenyl)phosphorus chloride exerts its effects is primarily through its role as a ligand in catalytic processes. It coordinates with metal centers in catalysts, facilitating the formation of reactive intermediates and enhancing the overall reaction rate and selectivity. The molecular targets and pathways involved depend on the specific catalytic system and the nature of the reaction .
Comparison with Similar Compounds
Comparison with Similar Phosphinous Chlorides
Phosphinous chlorides with varying aryl substituents exhibit distinct steric, electronic, and reactivity profiles. Below is a detailed comparison of Bis(2,4,6-trimethylphenyl)phosphorus chloride with structurally related compounds (see Table 1 for summary).
Bis(2,3-dimethylphenyl)phosphorus Chloride
- Substituents : Two 2,3-dimethylphenyl groups.
- Steric Profile: Reduced steric hindrance compared to the mesityl derivative due to the absence of a para-methyl group.
- Electronic Effects : Similar electron-donating methyl groups, but the reduced steric bulk may lead to faster decomposition under harsh conditions.
- Applications : Likely used in reactions requiring moderate steric protection but higher reactivity .
Bis(2,3,5,6-tetramethylphenyl)phosphorus Chloride
- Substituents : Two 2,3,5,6-tetramethylphenyl groups.
- Steric Profile: Extreme steric bulk due to four methyl groups per aryl ring, surpassing even the mesityl derivative.
- Electronic Effects : Strong electron donation from multiple methyl groups may stabilize low-oxidation-state phosphorus species.
- Applications : Suitable for stabilizing highly reactive intermediates or in catalysis requiring ultra-high steric protection .
Phenyl(2,4,6-trimethylphenyl)phosphorus Chloride
- Substituents : One phenyl and one mesityl group.
- Steric Profile : Asymmetric substitution results in intermediate steric hindrance. The mesityl group provides partial shielding, while the phenyl group allows for selective reactivity at the less hindered side.
- Electronic Effects : Mixed electronic environment; the phenyl group’s lower electron-donating capacity compared to mesityl may create a polarized phosphorus center.
- Applications : Useful in asymmetric catalysis or stepwise ligand-exchange processes .
Bis(2,5-dimethylphenyl)phosphorus Chloride
- Substituents : Two 2,5-dimethylphenyl groups.
- Steric Profile : Moderate steric bulk, with methyl groups positioned meta to each other. This arrangement offers less three-dimensional shielding compared to ortho-substituted derivatives.
- Electronic Effects : Electron donation is comparable to mesityl derivatives, but the reduced steric protection may limit stability in demanding catalytic environments.
- Applications : Likely employed in reactions where balanced steric and electronic effects are critical .
Table 1: Comparison of this compound with Analogues
| Compound Name | CAS Number | Substituents | Steric Bulk | Key Applications |
|---|---|---|---|---|
| Bis(2,4,6-trimethylphenyl)phosphorus Cl | 67950-05-4 | 2,4,6-trimethylphenyl | High | Catalysis, coordination chemistry |
| Bis(2,3-dimethylphenyl)phosphorus Cl | 2906099-98-5 | 2,3-dimethylphenyl | Moderate | Moderate-steric reactions |
| Bis(2,3,5,6-tetramethylphenyl)phosphorus Cl | 2949513-11-3 | 2,3,5,6-tetramethylphenyl | Very High | Stabilizing reactive intermediates |
| Phenyl(2,4,6-trimethylphenyl)phosphorus Cl | 2865115-39-3 | Phenyl + mesityl | Asymmetric | Asymmetric catalysis |
| Bis(2,5-dimethylphenyl)phosphorus Cl | Not provided | 2,5-dimethylphenyl | Low-Moderate | Balanced reactivity environments |
Research Findings and Mechanistic Insights
- Steric Shielding : In ruthenium metathesis catalysts (), mesityl-substituted ligands improve catalyst longevity by preventing decomposition pathways . Similarly, the mesityl groups in phosphorus chloride likely enhance stability in catalytic cycles.
- Electronic Tuning : Electron-rich environments (from methyl groups) stabilize electrophilic centers, as seen in imidazolium salts used for CO2 capture (). This suggests that this compound may exhibit enhanced nucleophilicity at the phosphorus center .
- Comparative Reactivity : Less hindered analogues (e.g., bis(2,5-dimethylphenyl) derivatives) may exhibit higher reactivity but lower thermal stability, as observed in imidazolinium salts () .
Biological Activity
Bis(2,4,6-trimethylphenyl)phosphorus chloride (C18H22ClP) is an organophosphorus compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a phosphorus atom bonded to two 2,4,6-trimethylphenyl groups and a chloride ion. This structure contributes to its unique chemical properties and biological interactions.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity . A study demonstrated that similar organophosphorus compounds could induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy . The mechanism is believed to involve the modulation of cell signaling pathways related to proliferation and apoptosis.
Neurodevelopmental Effects
In vitro assays have indicated that organophosphate compounds can influence neurodevelopmental processes such as neuronal proliferation and synaptogenesis. These findings raise concerns about the potential neurotoxic effects of this compound, especially in developmental stages .
Case Studies
The biological activity of this compound may be attributed to:
- Reactive Phosphorus Center : The phosphorus atom can participate in nucleophilic reactions that affect cellular components.
- Steric Hindrance : The bulky trimethylphenyl groups may influence binding interactions with biological targets.
- Enzyme Interaction : Potential inhibition of key enzymes involved in signal transduction and metabolic pathways.
Toxicity and Safety
While exploring its biological activities, it is crucial to consider the toxicity associated with this compound. Organophosphate compounds are known for their toxicological profiles, which can include neurotoxicity and reproductive toxicity . Safety assessments are necessary for any therapeutic applications.
Q & A
Basic: How can the synthesis of Bis(2,4,6-trimethylphenyl)phosphorus chloride be optimized to improve yield and purity?
Methodological Answer:
Synthetic optimization requires careful control of reaction parameters. Phosphorus chlorides like PCl₃ (a common precursor) are sensitive to moisture and oxygen, necessitating inert atmospheres and anhydrous solvents (e.g., dry dichloromethane) . Stoichiometric ratios between phosphorus precursors and aryl ligands (e.g., 2,4,6-trimethylphenyl groups) should be adjusted to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization (using solvents like hexane/ethyl acetate) can isolate the product. Yield improvements (e.g., from 60% to 85%) are often achieved by refluxing under controlled temperatures (80–100°C) and using catalytic bases like triethylamine to neutralize HCl byproducts .
Basic: What analytical techniques are recommended for characterizing purity and structural integrity?
Methodological Answer:
- NMR Spectroscopy: ¹H and ³¹P NMR are critical for confirming ligand coordination and detecting impurities. For example, a singlet in ³¹P NMR around δ 20–25 ppm indicates successful phosphorus-chloride bond formation .
- Elemental Analysis: Combustion analysis (C, H, Cl, P) verifies stoichiometry. Deviations >0.3% suggest contamination.
- Mass Spectrometry: High-resolution ESI-MS or MALDI-TOF can confirm molecular ion peaks (e.g., [M-Cl]⁺) .
- Melting Point Analysis: Sharp melting points (e.g., 131–134°C for analogous tris(4-methoxyphenyl)phosphine) indicate crystallinity .
Advanced: How can computational chemistry methods like DFT elucidate its reactivity in catalytic applications?
Methodological Answer:
Density Functional Theory (DFT) simulations can model reaction pathways. For example:
Geometry Optimization: Use B3LYP/6-31G(d) to minimize energy for the compound and intermediates.
Transition State Analysis: Identify energy barriers for ligand substitution or oxidative addition reactions.
Electrostatic Potential Maps: Predict nucleophilic/electrophilic sites by analyzing charge distribution.
A 2023 NIST study on triphenylphosphonium chlorides demonstrated that steric hindrance from trimethylphenyl groups lowers activation energy for SN2 reactions . Validate computational results with experimental kinetics (e.g., UV-Vis monitoring of reaction progress) .
Advanced: How does steric bulk influence its performance in cross-coupling reactions?
Methodological Answer:
The 2,4,6-trimethylphenyl groups create steric hindrance, which can:
- Suppress Unwanted Side Reactions: Bulky ligands prevent dimerization or β-hydride elimination in palladium-catalyzed couplings.
- Modulate Catalytic Activity: Compare turnover numbers (TON) with less hindered analogues (e.g., triphenylphosphine). For example, Suzuki-Miyaura reactions using this ligand may show 10–15% lower TON but higher selectivity for mono-coupled products .
Experimental Design: - Conduct kinetic studies under identical conditions (solvent, temperature, catalyst loading).
- Use X-ray crystallography to analyze ligand-metal coordination geometry .
Advanced: What strategies address contradictions in reported thermal stability data?
Methodological Answer:
Discrepancies in thermal decomposition temperatures (e.g., 150°C vs. 180°C) may arise from:
- Analytical Techniques: TGA (thermogravimetric analysis) under N₂ vs. air can yield differing results.
- Sample Purity: Trace moisture or oxygen accelerates degradation.
Resolution Workflow:
Replicate studies using rigorously purified samples (e.g., sublimation).
Standardize testing conditions (heating rate: 10°C/min; atmosphere: inert gas).
Cross-validate with DSC (Differential Scanning Calorimetry) to detect phase transitions .
Basic: What safety protocols are critical for handling this compound?
Methodological Answer:
- Ventilation: Use fume hoods to prevent inhalation of HCl vapors (generated during hydrolysis).
- Personal Protective Equipment (PPE): Acid-resistant gloves (e.g., nitrile) and safety goggles.
- Spill Management: Neutralize with sodium bicarbonate and adsorb using vermiculite .
- Storage: Argon-purged desiccators at 4°C to prevent moisture absorption .
Advanced: How can its environmental fate be modeled in atmospheric chemistry studies?
Methodological Answer:
- Tropospheric Degradation: Use computational tools (e.g., EPI Suite) to estimate half-lives against OH radical attack.
- Aquatic Toxicity Assays: Expose Daphnia magna to sub-ppm concentrations and monitor LC₅₀ values.
- Adsorption Studies: Measure soil-water partition coefficients (Kd) to assess groundwater contamination risks .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
